2,4-Bis[(2-hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol
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Overview
Description
2,4-Bis[(2-hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol is an organic compound characterized by its unique structure, which includes two hydroxyphenyl groups and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis[(2-hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol typically involves the reaction of 2-hydroxybenzaldehyde with 5-methoxybenzene-1,3-diol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis[(2-hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyphenyl or methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2,4-Bis[(2-hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,4-Bis[(2-hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can form hydrogen bonds with active sites, while the methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Bisphenol A (BPA): A widely used industrial chemical with similar hydroxyphenyl groups but different substituents.
Bisphenol F (BPF): Another bisphenol compound with structural similarities but distinct chemical properties.
Bisphenol S (BPS): Known for its use as a BPA alternative, with similar functional groups but different reactivity.
Uniqueness: 2,4-Bis[(2-hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol is unique due to the presence of both hydroxyphenyl and methoxy groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
61463-13-6 |
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Molecular Formula |
C21H20O5 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2,4-bis[(2-hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C21H20O5/c1-26-20-12-19(24)15(10-13-6-2-4-8-17(13)22)21(25)16(20)11-14-7-3-5-9-18(14)23/h2-9,12,22-25H,10-11H2,1H3 |
InChI Key |
BRHFRQXTIPIBIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)CC2=CC=CC=C2O)O)CC3=CC=CC=C3O |
Origin of Product |
United States |
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